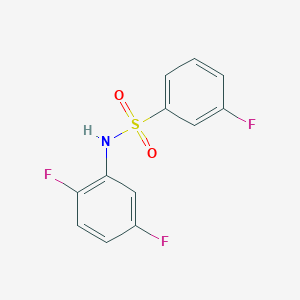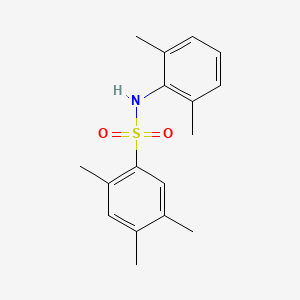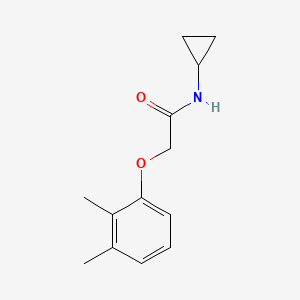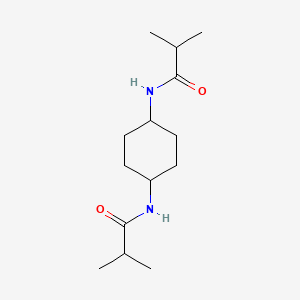
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide and fluorine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity compared to similar compounds make it a preferred choice in research and industrial settings.
Eigenschaften
Molekularformel |
C12H8F3NO2S |
|---|---|
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-7-9(14)4-5-11(12)15/h1-7,16H |
InChI-Schlüssel |
GLQZOTWIFMRYCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B14931862.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14931878.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B14931885.png)
![2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol](/img/structure/B14931899.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14931905.png)


![methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14931927.png)
![(3,5-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14931930.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14931941.png)

